molecular formula C17H17ClN2O3S B2415927 N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034237-57-3

N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2415927
M. Wt: 364.84
InChI Key: HVUSLNWZEXVLBQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of nicotinamide derivatives, which have been extensively studied for their potential therapeutic applications. In

Scientific Research Applications

Antineoplastic Activities

Some nicotinamides, including derivatives similar to N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, have been studied for their antineoplastic activities. They show moderate activity against certain types of leukemia, highlighting their potential in cancer research and therapy. These compounds' synthesis and preliminary screening against cancer models offer insights into their application in developing novel anticancer agents (Ross, 1967).

Herbicidal Activity

Research into N-(arylmethoxy)-2-chloronicotinamides, closely related to the compound , has revealed their significant herbicidal activity. These studies aim to discover natural-product-based herbicides, with some derivatives exhibiting excellent efficacy against specific weeds. This opens up possibilities for utilizing such compounds in developing environmentally friendly herbicides, contributing to sustainable agriculture practices (Yu et al., 2021).

Apoptosis Induction in Cancer Research

Substituted N-phenyl nicotinamides, which share a structural motif with N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, have been identified as potent inducers of apoptosis through cell- and caspase-based high-throughput screening assays. Such compounds are of interest for their potential in targeting cancer cells by inducing programmed cell death, offering a pathway for developing new anticancer therapies (Cai et al., 2003).

Fluorescence Studies

Nicotinamide derivatives, including fluorescent analogs, have been synthesized for use in biochemical studies. These compounds allow for the exploration of enzymatic activities and coenzyme functions in a variety of biological processes. The development of fluorescent nicotinamide analogs highlights the compound's versatility in scientific research, aiding in the understanding of cellular mechanisms and enzymatic reactions (Barrio et al., 1972).

Corrosion Inhibition

Nicotinamide derivatives have been investigated for their corrosion inhibition properties, demonstrating their potential in protecting materials against degradation. Such studies are crucial in material science, offering solutions for extending the lifespan of metals in corrosive environments. This application underscores the chemical's role beyond biological systems, showing its utility in industrial and engineering contexts (Chakravarthy et al., 2014).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-22-15-4-3-12(8-14(15)18)20-17(21)11-2-5-16(19-9-11)23-13-6-7-24-10-13/h2-5,8-9,13H,6-7,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUSLNWZEXVLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCSC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

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